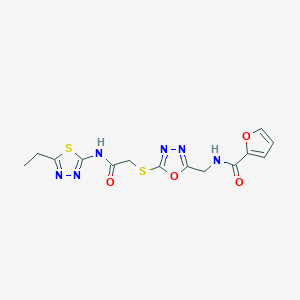

N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

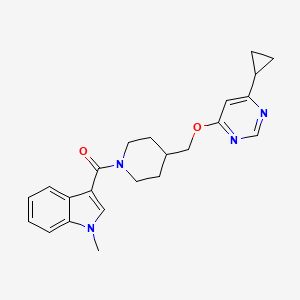

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing 1,3,4-thiadiazole, 1,3,4-oxadiazole, and furan units typically involves multi-step reactions, including the formation of key intermediates such as thiosemicarbazides and hydrazones, followed by cyclization reactions. For instance, El-Essawy and Rady (2011) discussed the preparation of N-alkylated products through alkylation reactions, leading to the formation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives from a furan-based precursor (El-Essawy & Rady, 2011).

Molecular Structure Analysis

The molecular structures of such compounds are characterized by the presence of heterocyclic rings, which are crucial for their chemical properties and reactivity. Koparır, Çetin, and Cansiz (2005) explored the molecular structure of similar compounds, emphasizing the importance of heterocyclic moieties in determining the compound's chemical behavior and potential reactivity patterns (Koparır, Çetin, & Cansiz, 2005).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore the reactivity of the thiadiazole, oxadiazole, and furan rings under various conditions. Remizov, Pevzner, and Petrov (2019) studied the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases, revealing the potential for ring-opening reactions and the formation of thioamides, demonstrating the reactive versatility of these heterocycles (Remizov, Pevzner, & Petrov, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

One study focused on the microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole and other heterocyclic frameworks. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities. Some displayed moderate antimicrobial activity against various microorganisms, with a few showing specific antiurease and antilipase activities, suggesting potential for further exploration in antimicrobial applications (Başoğlu et al., 2013).

Chelating Properties and Antifungal Activity

Another study synthesized a novel ligand with 1,3,4-oxadiazole derivatives and investigated their chelating properties with transition metals. The metal-ligand complexes were assessed for antifungal activity against different fungal strains, indicating the potential use of these compounds in developing new antifungal agents (Varde & Acharya, 2017).

Reactivity and Derivative Formation

Research into the reactivity of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with various bases has led to the development of novel derivatives. These reactions resulted in compounds with potential for further chemical transformations, showcasing the versatility of thiadiazole-containing compounds in synthesizing chemically interesting and potentially bioactive derivatives (Remizov et al., 2019).

Antimicrobial and Nematicidal Activities

Derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole have been synthesized and screened for antimicrobial activity. Some of these compounds have shown promising results against bacteria and fungi, indicating their potential as antimicrobial agents. Furthermore, certain derivatives exhibited nematicidal activity, suggesting applications in agricultural pest management (Reddy et al., 2010).

Wirkmechanismus

Target of Action

It is known that the 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have been associated with a wide range of biological activities .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways due to their wide range of biological activities .

Result of Action

It is known that 1,3,4-thiadiazole derivatives can have a wide range of biological effects .

Eigenschaften

IUPAC Name |

N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O4S2/c1-2-11-18-19-13(26-11)16-9(21)7-25-14-20-17-10(24-14)6-15-12(22)8-4-3-5-23-8/h3-5H,2,6-7H2,1H3,(H,15,22)(H,16,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXOWWOUOGORNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)

![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)

![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)